molecular formula C16H9FIN5O B7451045 N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide

N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide

Cat. No. B7451045
M. Wt: 433.18 g/mol
InChI Key: ZPMXPHBSQXORNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide, commonly known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. Adenosine is a naturally occurring molecule that is involved in numerous physiological processes, including immune function and inflammation. By inhibiting the A2A receptor, CPI-444 has the potential to modulate these processes and could have therapeutic applications in a variety of diseases.

Mechanism of Action

The mechanism of action of CPI-444 is based on its ability to inhibit the adenosine A2A receptor. Adenosine is a molecule that is released by cells under conditions of stress, such as inflammation or hypoxia. By binding to the A2A receptor, adenosine can suppress immune function and promote tumor growth. CPI-444 blocks this process by preventing adenosine from binding to the A2A receptor, thereby allowing the immune system to mount an effective response against the tumor.
Biochemical and Physiological Effects
CPI-444 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, CPI-444 has been shown to modulate immune function in other contexts, such as autoimmune diseases and transplant rejection. CPI-444 has also been shown to have anti-inflammatory effects, which could have therapeutic applications in diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of CPI-444 is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. Additionally, CPI-444 has been shown to have a favorable safety profile in preclinical studies. One limitation of CPI-444 is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.

Future Directions

There are several potential future directions for research on CPI-444. One area of interest is the use of CPI-444 in combination with other immunotherapies, such as anti-PD-1 antibodies. Another potential direction is the use of CPI-444 in autoimmune diseases, where its ability to modulate immune function could be beneficial. Additionally, further research is needed to fully understand the safety and efficacy of CPI-444 in clinical trials.

Synthesis Methods

The synthesis of CPI-444 involves several steps, starting with the reaction of 5-fluoro-2-iodobenzoic acid with 1-(3-cyanopyridin-2-yl)hydrazine to form the pyrazole intermediate. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form the final product, CPI-444.

Scientific Research Applications

CPI-444 has been the subject of numerous scientific studies, particularly in the field of oncology. Preclinical studies have demonstrated that CPI-444 can enhance the anti-tumor activity of immune checkpoint inhibitors, such as anti-PD-1 antibodies. This is thought to be due to the ability of CPI-444 to modulate the immune response in the tumor microenvironment.

properties

IUPAC Name

N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FIN5O/c17-11-3-4-14(18)13(6-11)16(24)22-12-8-21-23(9-12)15-10(7-19)2-1-5-20-15/h1-6,8-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMXPHBSQXORNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C=N2)NC(=O)C3=C(C=CC(=C3)F)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FIN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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